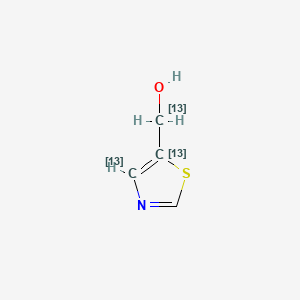

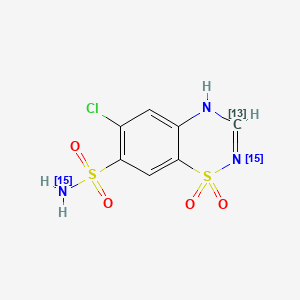

Chlorothiazide-13C,15N2

Vue d'ensemble

Description

Chlorothiazide-13C,15N2 is a labeled version of chlorothiazide, a well-known diuretic and antihypertensive agent. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Applications De Recherche Scientifique

Chlorothiazide-13C,15N2 has a wide range of scientific research applications, including:

Pharmacokinetics: The labeled isotopes allow researchers to track the compound’s absorption, distribution, metabolism, and excretion in the body.

Metabolic Studies: The compound is used to study metabolic pathways and the effects of metabolic changes on drug efficacy and safety.

Drug Development: It serves as a reference standard in the development and validation of analytical methods for drug testing.

Biological Research: The compound is used in studies related to renal function, blood pressure regulation, and cardiovascular health

Mécanisme D'action

Target of Action

Chlorothiazide-13C,15N2, a labeled variant of Chlorothiazide, primarily targets the Na-Cl cotransporter in the early distal tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

This compound inhibits the active reabsorption of chloride, and consequently sodium, at the early distal tubule via the Na-Cl cotransporter . This inhibition leads to an increase in the excretion of sodium, chloride, and water . This diuretic effect is the primary mode of action of this compound .

Biochemical Pathways

The inhibition of the Na-Cl cotransporter disrupts the normal electrolyte balance in the body. This disruption leads to increased water loss (diuresis), loss of potassium, and an increase in serum uric acid . These changes can affect various biochemical pathways, including those involved in fluid balance and blood pressure regulation .

Pharmacokinetics

The pharmacokinetic properties of this compound are likely similar to those of Chlorothiazide. The onset of diuretic action occurs within 2 hours of oral administration, with peak effects observed around 4 hours . The duration of the diuretic action is approximately 6 to 12 hours . The half-life elimination of Chlorothiazide is between 45 to 120 minutes .

Result of Action

The primary result of this compound action is diuresis, or increased urine production, due to the inhibition of sodium and chloride reabsorption . This leads to a decrease in fluid volume, which can help lower blood pressure and reduce edema . Additionally, the loss of potassium and increase in serum uric acid can have various effects on cellular function and metabolism .

Safety and Hazards

Méthodes De Préparation

The synthesis of Chlorothiazide-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the chlorothiazide molecule. The general synthetic route includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the desired isotopes.

Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of the isotopes into the final product. This may involve the use of specific catalysts, solvents, and temperature conditions.

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet the demand for research purposes. These methods ensure the consistent quality and isotopic labeling of the compound .

Analyse Des Réactions Chimiques

Chlorothiazide-13C,15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Chlorothiazide-13C,15N2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Hydrochlorothiazide: Another thiazide diuretic with similar diuretic and antihypertensive properties.

Bendroflumethiazide: A thiazide diuretic used to treat hypertension and edema.

Metolazone: A thiazide-like diuretic with similar pharmacological effects.

The isotopic labeling of this compound makes it particularly valuable for research applications, as it allows for precise tracking and analysis in various studies .

Propriétés

IUPAC Name |

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMKAUGHUNFTOL-FWIHXHLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675760 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189440-79-6 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)